molecular formula C16H14ClN3O B2522466 N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448043-41-1

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2522466
CAS No.: 1448043-41-1
M. Wt: 299.76
InChI Key: FHMJPZKBIUVMAR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic small molecule belonging to the class of indazole-3-carboxamides. The indazole scaffold is a nitrogen-containing heterocycle known for its significant pharmacological potential and is a key structural motif in various therapeutic agents . This specific carboxamide derivative is designed for research purposes to investigate the structure-activity relationships (SAR) and biochemical properties of this compound class. Indazole derivatives have been identified as key structural components in a range of synthetic compounds studied for various applications. Research into indazole-3-carboxamides has been documented in patent literature, highlighting their investigation in various biochemical contexts . It is critical to note that certain indazole-3-carboxamide analogs, such as those with a 4-fluorobenzyl substitution at the 1-position, are classified as Schedule I controlled substances . This classification underscores the importance of handling this chemical entity with strict protocols for research purposes only. This product is intended for forensic analysis, reference standard qualification, and in vitro pharmacological research in controlled laboratory settings. It is not for diagnostic or therapeutic use. Researchers should handle all indazole carboxamide compounds in accordance with their institution's chemical safety guidelines and applicable regulations.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJPZKBIUVMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Substitution Reactions: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group is introduced via amidation reactions, where the indazole derivative is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Applications

Antitumor Activity
Research indicates that compounds related to N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide exhibit significant antitumor properties. For instance, derivatives of indazole have shown effectiveness against various cancer types by inhibiting specific kinases involved in tumor growth. A study highlighted the synthesis of indazole derivatives that act as potent inhibitors for Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation and cancer progression .

MAPKAP Kinase Inhibition
this compound has been identified as a potential inhibitor of MAPKAP kinases, particularly MAPKAP-K2. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Properties
The compound is also being explored for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, though detailed investigations are required to establish its efficacy and mechanism of action.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Understanding these interactions is critical for developing targeted therapies.

Therapeutic Development
Ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its therapeutic potential. Studies are focused on improving its selectivity and reducing off-target effects, which are common challenges in drug development .

Chemical Synthesis and Industrial Applications

Building Block in Organic Synthesis
this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further, leading to new derivatives with potentially enhanced biological activities.

Materials Science
In industrial applications, this compound is being investigated for its role in developing new materials. Its chemical properties make it suitable for use in various chemical manufacturing processes, potentially leading to innovations in material science.

Case Studies and Research Findings

Study Focus Findings
Paul et al. (2018)Antitumor ActivityIdentified indazole derivatives as potent PLK4 inhibitors with significant antitumor effects in mouse models .
Wang et al. (2018)Kinase InhibitionDeveloped novel indazole derivatives that showed strong activity against pan-Pim kinases, indicating potential for cancer therapy .
Zhao et al. (2018)FGFR InhibitionReported on the synthesis of indazole derivatives that effectively inhibited fibroblast growth factor receptors, showing promise for cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared substituents or heterocyclic cores. Below is a comparative analysis of three compounds:

Table 1: Structural Comparison of N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Therapeutic Function (if known)
This compound C₁₆H₁₄ClN₃O 299.75 Indazole 2-Chloro-4-methylphenyl, methyl, carboxamide Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 333.73 Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Not reported
Tolonidine Nitrate (N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine) C₁₀H₁₁ClN₃·NO₃ 284.67 (free base) Imidazoline 2-Chloro-4-methylphenyl Antihypertensive
Key Observations:

Core Heterocycle :

  • The target compound’s indazole core differs from the pyrazole in and the imidazoline in Tolonidine Nitrate (). Indazoles are structurally rigid and often exhibit enhanced binding affinity to biological targets compared to pyrazoles or imidazolines due to their fused aromatic system .
  • Tolonidine’s imidazoline ring is partially saturated, which may enhance its interaction with adrenergic receptors, explaining its antihypertensive activity .

Substituent Effects: The 2-chloro-4-methylphenyl group is shared with Tolonidine Nitrate. This substituent likely contributes to lipophilicity and metabolic stability in both compounds . The trifluoromethyl group in the pyrazole analog () is a bioisostere known to improve metabolic resistance and membrane permeability compared to the target compound’s methyl group .

Pharmacological and Physicochemical Considerations

Table 2: Physicochemical and Functional Comparison

Property This compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Tolonidine Nitrate
Molecular Weight 299.75 333.73 284.67 (base)
Key Functional Groups Carboxamide, methyl, chloro Trifluoromethyl, sulfanyl, chloro Imidazoline, nitrate salt
Therapeutic Function Unknown Unknown Antihypertensive
Structural Flexibility Rigid (aromatic indazole) Semi-rigid (pyrazole) Flexible (saturated imidazoline)
Research Findings:
  • Carboxamide vs.
  • Nitrate Salt in Tolonidine : The nitrate moiety in Tolonidine likely improves bioavailability, a feature absent in the target compound .

Hypothetical Therapeutic Implications

Conversely, its indazole core aligns with kinase inhibitors (e.g., PARP or JAK inhibitors), warranting further investigation .

Biological Activity

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the indazole-3-carboxamide class. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Properties

The compound features an indazole core, which consists of a bicyclic structure with a five-membered ring fused to a six-membered ring. The carboxamide group at the 3-position enhances its biological activity. The substitution of a 2-chloro-4-methylphenyl moiety is significant as it influences the compound's pharmacological properties, making it a candidate for various therapeutic applications.

This compound interacts with specific biological targets, such as enzymes and receptors. The binding affinity and selectivity for these targets are influenced by the structural modifications present in the compound.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes.
  • Receptor Binding : It exhibits binding to specific receptors, which modulates their activity and leads to desired biological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antitumor Activity

Studies indicate that compounds within the indazole class, including this specific compound, demonstrate significant antitumor properties. For example:

  • IC50 Values : Research has shown that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which may be beneficial in treating conditions like prostate cancer:

  • AR Antagonism : It displays high affinity and strong antagonistic activity towards androgen receptors, effectively inhibiting the proliferation of prostate cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Comparative studies with similar compounds reveal insights into SAR:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamideSimilar indazole core with different phenyl substitutionPotentially different selectivity and potency
N-(2-bromo-5-fluorophenyl)-1-methyl-1H-indazole-3-carboxamideHalogenated phenyl groupMay exhibit different biological activities
N-(2-chlorophenyl)-1-methyl-1H-indazole-3-carboxamideLacks fluorine substitutionDifferent pharmacokinetic properties

These comparisons help elucidate how variations in structure can lead to differences in biological activity and efficacy.

Recent Research Findings

Recent studies have further explored the pharmacodynamics and therapeutic potential of this compound:

  • Antiproliferative Effects : In vitro studies demonstrated that this compound effectively inhibits cell growth in various cancer models, including prostate cancer, with IC50 values indicating high potency .
  • Mechanistic Studies : Investigations into its mechanism revealed that it may act through multiple pathways, including modulation of signaling cascades involved in cell proliferation and survival .
  • Safety Profile : Preliminary safety assessments suggest a favorable profile with minimal adverse effects observed in preclinical models .

Q & A

Q. Table 1: Bioactivity of Structural Analogues

Compound ModificationBiological Activity (IC50)Reference
N-(3-chloro-4-methoxyphenyl)12 nM (kinase X inhibition)
N-(4-fluorophenyl) derivative45 nM (anti-inflammatory)

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., variable IC50 values) can be addressed via:

  • Orthogonal assays : Validate activity using independent methods (e.g., fluorescence polarization + SPR) .
  • Structural analysis : Compare X-ray co-crystallography data to confirm binding modes across studies .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Advanced: What computational tools are effective for predicting target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond donors .

Advanced: How does the compound's stability vary under different storage conditions?

Answer:
Stability studies recommend:

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation (t1/2 > 6 months) .
  • Solvent : Dissolve in DMSO (10 mM stock) with desiccants to avoid hydrolysis .
  • pH : Maintain neutral conditions (pH 7.4) to preserve amide bond integrity .

Advanced: What strategies are used to design derivatives with improved pharmacokinetic profiles?

Answer:

  • Prodrug approaches : Esterify the carboxamide to enhance oral bioavailability .
  • Lipinski’s rule compliance : Optimize molecular weight (<500 Da) and logP (2–3) via substituent trimming .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuterium exchange .

Advanced: How can target engagement be validated in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon ligand binding .
  • Fluorescence anisotropy : Track changes in ligand mobility when bound to intracellular targets .
  • Western blotting : Measure downstream signaling markers (e.g., phosphorylated ERK) post-treatment .

Advanced: What are the best practices for comparing this compound to structurally similar analogues?

Answer:

  • Cluster analysis : Group compounds by substituent patterns (e.g., halogen vs. alkyl groups) .
  • Bioactivity heatmaps : Visualize IC50 data across multiple targets to identify selectivity trends .
  • Free-energy perturbation (FEP) : Compute relative binding energies for subtle structural changes .

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